Methyl 5-aminopyrimidine-2-carboxylate
Description
Historical Context and Significance of Pyrimidine (B1678525) Scaffold in Organic Chemistry
The journey into the world of pyrimidine, a heterocyclic aromatic compound, began in the 19th century. While pyrimidine derivatives like alloxan (B1665706) were known in the early 1800s, the parent compound itself was not synthesized in a laboratory until 1879, when Grimaux reported the preparation of barbituric acid from urea (B33335) and malonic acid. wikipedia.org The term "pyrimidine" was officially coined in 1884 by Pinner. umich.edu The structure of pyrimidine, a six-membered ring with two nitrogen atoms at the 1 and 3 positions, was not fully recognized until 1868. britannica.com
The historical significance of the pyrimidine scaffold is deeply intertwined with the foundational discoveries in biochemistry and genetics. studysmarter.co.uk In 1893, Albrecht Kossel and Albert Neumann isolated pyrimidine from calf thymus tissues. studysmarter.co.uk This discovery was a critical step leading to the identification of the pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids, DNA and RNA. wikipedia.orgvedantu.com This role as a core constituent of the building blocks of life firmly established the pyrimidine scaffold as a structure of immense importance in organic chemistry and biology. nih.govnih.gov Its unique structure and ability to form hydrogen bonds are central to the architecture of the DNA double helix and the mechanisms of heredity. researchgate.net
Overview of Pyrimidine Derivatives in Chemical Synthesis and Biological Applications
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. nih.govorientjchem.orgjclmm.com The presence of the pyrimidine ring in essential biological molecules like thiamine (B1217682) (vitamin B1) and the nucleobases is a key reason for the broad therapeutic applications of its derivatives. wikipedia.orgwjarr.com Synthetic pyrimidine derivatives have been developed to act as antimetabolites, interfering with the metabolic pathways of rapidly proliferating cells, which is a cornerstone of cancer chemotherapy with drugs like 5-fluorouracil. vedantu.comnih.gov
The applications of pyrimidine derivatives are extensive and diverse, spanning numerous therapeutic areas. wjarr.comgrowingscience.com These compounds have demonstrated a wide spectrum of pharmacological activities, including:
Anticancer: Many pyrimidine-based compounds are used in cancer treatment. researchgate.netorientjchem.org
Antimicrobial: They exhibit potent antibacterial and antifungal properties. nih.govorientjchem.org
Antiviral: Derivatives like zidovudine (B1683550) (AZT) are crucial in antiviral therapies. wikipedia.orgvedantu.com
Anti-inflammatory: Certain pyrimidines possess significant anti-inflammatory effects. nih.govwisdomlib.org
Cardiovascular: Some derivatives are used as cardiovascular agents. orientjchem.org
Agrochemicals: The pyrimidine structure is also found in herbicides. nih.govgrowingscience.com
The versatility of the pyrimidine ring allows for extensive functionalization, making it a valuable building block in organic synthesis for creating novel molecules with specific biological targets. jclmm.comresearch-nexus.net
Introduction to Methyl 5-aminopyrimidine-2-carboxylate within Pyrimidine Research
Within the large family of pyrimidine derivatives, this compound is a significant chemical intermediate. guidechem.combldpharm.com It is a solid compound with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . chemscene.com Its structure features a central pyrimidine ring substituted with an amino group (-NH₂) at the 5-position and a methyl carboxylate group (-COOCH₃) at the 2-position. guidechem.com
This compound is not typically an end-product but serves as a crucial building block for the synthesis of more complex, often biologically active, molecules. guidechem.com Its bifunctional nature—possessing both an amino group and an ester group—allows for a variety of subsequent chemical reactions to build larger molecular frameworks. Researchers utilize this compound as a starting material in multi-step synthetic pathways in pharmaceutical and chemical research. guidechem.com For example, it can be derived from a precursor like methyl 5-bromopyrimidine-2-carboxylate through reactions involving amination. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 73418-88-9 | bldpharm.comchemscene.comchemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₆H₇N₃O₂ | chemscene.com |
| Molecular Weight | 153.14 g/mol | chemscene.com |
| Appearance | Solid | |
| Topological Polar Surface Area | 78.1 Ų | guidechem.comchemscene.com |
| Hydrogen Bond Donor Count | 1 | chemscene.com |
| Hydrogen Bond Acceptor Count | 5 | guidechem.comchemscene.com |
| Rotatable Bond Count | 1 | chemscene.com |
| Monoisotopic Mass | 153.0538 g/mol | guidechem.comuni.lu |
| SMILES | COC(=O)C1=NC=C(N)C=N1 | chemscene.com |
This interactive table summarizes key properties of the compound.
Research Aims and Scope of the Study on this compound
The primary aim of this article is to provide a consolidated overview of this compound, focusing exclusively on its chemical nature and role within synthetic chemistry. The scope is strictly limited to the foundational chemistry of the pyrimidine scaffold and the specific characteristics and utility of this particular derivative.
This study will:
Situate the compound within the broader historical and chemical context of pyrimidine chemistry.
Detail its known physicochemical properties based on available research data.
Highlight its function as a synthetic intermediate, providing a basis for understanding its application in the construction of more complex chemical entities.
This article does not extend to the biological activities, dosage, or safety profiles of any resulting compounds synthesized from this intermediate. The focus remains solely on the chemical identity and synthetic utility of this compound as a research chemical. medchemexpress.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-aminopyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYBCNDGMLXGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442978 | |
| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73418-88-9 | |
| Record name | Methyl 5-aminopyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of Methyl 5 Aminopyrimidine 2 Carboxylate
Reactions at the Amino Group (C-5 Position)
The primary amino group at the C-5 position is a key site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through modification.
The nucleophilic nature of the 5-amino group allows it to readily undergo acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, leads to the formation of the corresponding N-acylpyrimidine derivatives. These reactions are fundamental in peptide synthesis and the creation of more complex amide structures.
Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. These reactions introduce alkyl substituents to the nitrogen atom, modifying the electronic properties and steric profile of the molecule. Asymmetric alkylation methods have been developed for related compounds, demonstrating the potential for stereoselective synthesis. nih.gov
| Reaction Type | Reagent Class | General Product |
| Acylation | Acyl Halides (e.g., Acetyl Chloride) | N-(2-(methoxycarbonyl)pyrimidin-5-yl)acetamide |
| Acid Anhydrides (e.g., Acetic Anhydride) | N-(2-(methoxycarbonyl)pyrimidin-5-yl)acetamide | |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Methyl 5-(methylamino)pyrimidine-2-carboxylate |
The primary amino group of Methyl 5-aminopyrimidine-2-carboxylate can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The formation of pyrimidine (B1678525) Schiff bases is a widely utilized strategy for synthesizing compounds with a range of biological activities. nih.gov The reaction is reversible and pH-dependent, with optimal rates often observed in weakly acidic conditions (around pH 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the intermediate's hydroxyl group, preventing its elimination as water. libretexts.orglibretexts.org
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group allows for its removal as water, yielding a stabilised iminium ion, which is then deprotonated to give the final imine product. libretexts.org
| Carbonyl Reactant | Product Type | General Structure |
| Aldehyde (R-CHO) | Aldimine (Schiff Base) | Methyl 5-((R-ylidene)amino)pyrimidine-2-carboxylate |
| Ketone (R-CO-R') | Ketimine (Schiff Base) | Methyl 5-((RR'C)=N)pyrimidine-2-carboxylate |
Reactions at the Carboxylate Group (C-2 Position)
The methyl ester at the C-2 position serves as an electrophilic site, susceptible to nucleophilic acyl substitution reactions. This allows for its conversion into other important functional groups like carboxylic acids and amides.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol (B129727) as a leaving group to yield 5-aminopyrimidine-2-carboxylic acid. youtube.com
Base-Promoted Hydrolysis (Saponification) : Treatment with a strong base, such as sodium hydroxide (B78521), results in an irreversible hydrolysis. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The subsequent elimination of the methoxide (B1231860) ion is followed by an acid-base reaction where the highly basic methoxide deprotonates the newly formed carboxylic acid. youtube.com This final, irreversible deprotonation step drives the reaction to completion, forming the carboxylate salt. libretexts.org
| Condition | Reagents | Primary Product |
| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 5-aminopyrimidine-2-carboxylic acid |
| Basic | Strong Base (e.g., NaOH, KOH), H₂O | Sodium 5-aminopyrimidine-2-carboxylate |
The ester group is a precursor for other carboxylic acid derivatives through nucleophilic acyl substitution.
Amidation : The direct reaction of the methyl ester with ammonia (B1221849) or a primary/secondary amine can produce the corresponding amide, 5-aminopyrimidine-2-carboxamide. This reaction, sometimes called aminolysis, often requires elevated temperatures to proceed. libretexts.org Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the amide under milder conditions. youtube.com
Transesterification : This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) and an acid catalyst would replace the methyl group with an ethyl group, yielding Ethyl 5-aminopyrimidine-2-carboxylate. The reaction is an equilibrium process, often driven to completion by using the new alcohol as the solvent. masterorganicchemistry.com
| Reaction Type | Reagents | Product |
| Amidation | Amine (e.g., NH₃), Heat | 5-aminopyrimidine-2-carboxamide |
| Transesterification | Alcohol (e.g., Ethanol), Acid or Base Catalyst | Ethyl 5-aminopyrimidine-2-carboxylate |
Reactions at the Pyrimidine Ring System
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. Its susceptibility to nucleophilic attack can be enhanced by the presence of electron-withdrawing groups and quaternization of the ring nitrogens. wur.nl While the amino group at C-5 is electron-donating, the carboxylate group at C-2 is electron-withdrawing, creating a complex electronic environment.
Reactions on the pyrimidine ring of this specific molecule are not extensively documented, but principles from related systems suggest potential transformations. For instance, studies on other pyrimidines show that nucleophilic aromatic substitution (S_NAr) can occur, particularly if a good leaving group is present at positions activated by the ring nitrogens (such as C-2, C-4, or C-6). mdpi.com In some substituted pyrimidines, reactions with strong nucleophiles like amide ions can lead to ring-opening and recyclization, resulting in different heterocyclic systems under drastic conditions. wur.nl The reactivity of the ring is highly dependent on the specific reagents and conditions employed. rsc.org
| Reaction Class | Conditions / Reagents | Potential Outcome |
| Nucleophilic Aromatic Substitution (S_NAr) | Strong nucleophile (e.g., alkoxide, amine); requires a leaving group on the ring | Substitution of the leaving group by the nucleophile |
| Ring Transformation | Very strong nucleophiles (e.g., KNH₂ in liquid NH₃); harsh conditions | Ring contraction or rearrangement into other heterocyclic systems |
Substitution Reactions on the Pyrimidine Core
The pyrimidine core can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity being highly dependent on the nature of the attacking species and the directing effects of the existing substituents.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, particularly electron-deficient ones like pyrimidine, are susceptible to nucleophilic attack, leading to the displacement of a suitable leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org In principle, if a good leaving group were present on the pyrimidine ring of this compound, nucleophilic aromatic substitution would be a feasible transformation. The rate and regioselectivity of such a reaction would be enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org For instance, in related 4-chloropyrimidine (B154816) systems, the chloro group is readily displaced by various nucleophiles. rsc.org The reactivity order in SNAr reactions is often F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. nih.gov
Electrophilic Aromatic Substitution: The amino group at the C5 position is a strong activating group and directs electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com In the case of this compound, the positions ortho to the amino group are C4 and C6. Therefore, electrophilic substitution reactions, such as halogenation or nitration, would be expected to occur preferentially at these positions. The reaction proceeds through a positively charged intermediate (a sigma complex or arenium ion), and the electron-donating amino group helps to stabilize this intermediate, thereby facilitating the substitution. libretexts.orgmasterorganicchemistry.com The general mechanism involves the attack of the aromatic pi system on the electrophile, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com
Annulation and Fused Ring System Formation
A significant application of this compound and its analogs is in the synthesis of fused heterocyclic systems, particularly those with biological activity. The amino group at C5 and the functionality at C2 can participate in cyclization reactions to form bicyclic structures like pyrido[2,3-d]pyrimidines.
One general and widely utilized approach for the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold involves the condensation of a 4-aminopyrimidine (B60600) bearing a suitable functional group at the 5-position with a three-carbon atom synthon. jocpr.com This functional group at C5 can be an aldehyde, a carboxylate, or a nitrile. nih.gov The reaction typically proceeds via an initial Michael addition of the C5-nucleophilic carbon of the pyrimidine to an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent aromatization. jocpr.com
For instance, the condensation of 4-aminopyrimidines with 1,3-dicarbonyl compounds or their equivalents is a common strategy to construct the pyridine (B92270) ring. jocpr.com While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general reactivity pattern of 4-aminopyrimidine-5-carboxylates suggests its utility in such transformations. The reaction of a 4-aminopyrimidine-5-carboxylate with a compound like ethyl acetate (B1210297) can lead to the formation of a 5-hydroxypyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov
The following table summarizes a general synthetic approach to pyrido[2,3-d]pyrimidin-7(8H)-ones from a preformed pyrimidine ring:
| Starting Pyrimidine | Reagent | Resulting Fused System | Reference |
| 4-Amino-5-bromopyrimidine | Crotonic acid (in a multi-step synthesis) | Pyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 4-Amino-5-cyanopyrimidine | Diethyl malonate | 5-Aminopyrido[2,3-d]pyrimidin-7(8H)-one | nih.gov |
| 4-Amino-5-carboxaldehyde | Substituted acetates | Pyrido[2,3-d]pyrimidin-7(8H)-one | jocpr.com |
| 6-Aminouracil | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidine | jocpr.com |
| 6-Aminouracil | Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
Catalytic Transformations Involving this compound
Transition metal-catalyzed reactions offer powerful tools for the functionalization of heterocyclic compounds. This compound can participate in various catalytic transformations, primarily leveraging palladium, rhodium, and copper catalysts.
Palladium-catalyzed cross-coupling reactions are particularly prominent for the functionalization of pyrimidine rings. acs.org For instance, a straightforward strategy has been developed for the arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amines using palladium catalysis. rsc.org This highlights the potential for direct C-H functionalization of the pyrimidine core. While the parent compound for this study was not this compound, the methodology is highly relevant.
Furthermore, palladium-catalyzed decarboxylative cross-coupling reactions of (2-azaaryl)carboxylates with aryl halides provide a method to form new carbon-carbon bonds. nih.gov This type of reaction, mediated by a palladium and copper catalytic system, avoids the need for stoichiometric organometallic reagents. nih.gov The synthesis of allyl selenides has also been achieved through a palladium-catalyzed decarboxylative coupling. nih.gov
Rhodium catalysts have been employed for the C-H methylation and alkylation of 2-phenylpyridines using diazoalkanes, a reaction that proceeds via a cyclometalated intermediate. nih.gov Similar catalytic cycles could potentially be applied to functionalize the pyrimidine ring of this compound. Rhodium(II) carboxylates have also been studied for their interaction with enzymes, indicating the potential for this class of compounds to be involved in biologically relevant catalytic processes. nih.gov
Copper-promoted reactions are also significant in pyrimidine chemistry. For example, a copper-promoted oxidative dehydrosulfurative C-N cross-coupling of dihydropyrimidines with amines has been developed to synthesize 2-aminopyrimidines. rsc.org This method offers an alternative to the more common palladium-catalyzed approaches. rsc.org
The following table provides examples of catalytic transformations relevant to the functionalization of aminopyrimidine systems:
| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |
| C5-Arylation/Olefination | Palladium(II)/Palladium(0) | N-(alkyl)pyrimidin-2-amine | C5-Aryl/alkenyl-2-aminopyrimidine | rsc.org |
| Decarboxylative Cross-Coupling | Palladium/Copper | (2-Azaaryl)carboxylate | 2-Aryl-azaarene | nih.gov |
| C-H Methylation/Alkylation | Rhodium(III) | 2-Phenylpyridine | Ortho-alkylated 2-phenylpyridine | nih.gov |
| C-N Cross-Coupling | Copper(I) | Dihydropyrimidine thione | 2-Aminopyrimidine (B69317) | rsc.org |
| C-N Cross-Coupling | Palladium | 2-Aminopyrimidine | N-Aryl-2-aminopyrimidine | acs.org |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 5-aminopyrimidine-2-carboxylate and Derivatives (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound and its derivatives, 1H-NMR and 13C-NMR provide specific details about the chemical environment of each proton and carbon atom.
In the 1H-NMR spectrum of a related compound, 5-aminopyrimidine, characteristic signals for the protons are observed. chemicalbook.com For this compound, one would expect to see distinct signals for the pyrimidine (B1678525) ring protons, the amino group protons, and the methyl ester protons. The chemical shifts (δ) of the pyrimidine ring protons are influenced by the electron-withdrawing carboxylate group and the electron-donating amino group. The amino group protons typically appear as a broad singlet, and the methyl protons of the ester group would present as a sharp singlet. chemicalbook.com
For instance, in the 1H-NMR spectrum of methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate, a derivative with a more complex structure, the methyl ester protons resonate as a singlet at δ 3.88 ppm. mdpi.com Similarly, in various 2-aminopyrimidine (B69317) derivatives, the amino group protons are often observed as a singlet in the range of δ 5.11–5.11 ppm. nih.gov The synthesis of various aminopyrimidine derivatives has been well-documented, with NMR being a primary tool for characterization. nih.govnih.gov
13C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group in this compound would appear at a characteristic downfield chemical shift. The carbons of the pyrimidine ring would have distinct signals influenced by the attached functional groups. For example, in a derivative, methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate, the carbonyl carbon of the ester appears at δ 165.9 ppm, and the methyl carbon of the ester is at δ 52.2 ppm. mdpi.com
Table 1: Representative 1H-NMR and 13C-NMR Data for Aminopyrimidine Derivatives
| Compound/Fragment | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | Reference |
|---|---|---|---|
| Methyl ester (-OCH3) | ~3.88 (s) | ~52.2 | mdpi.com |
| Amino group (-NH2) | ~5.11 (s) | N/A | nih.gov |
| Carbonyl group (-C=O) | N/A | ~165.9 | mdpi.com |
Mass Spectrometry (MS) Analysis (e.g., EI-MS, HREI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) are commonly employed for the analysis of pyrimidine derivatives. nih.gov
In the mass spectrum of a pyrimidine derivative, the molecular ion peak (M+) provides the molecular weight of the compound. The fragmentation pattern observed in the spectrum offers valuable structural information. For instance, the mass spectra of some brominated pyrimidine derivatives show the molecular ion peak and characteristic fragment ions resulting from the loss of specific groups like CN, OCH, and Br. researchgate.net The presence of bromine is often indicated by isotopic peaks (M+2) of nearly equal intensity to the molecular ion peak. researchgate.net
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the molecular formula. This is a crucial step in confirming the identity of a newly synthesized compound. For example, HREI-MS was used to confirm the structures of various 2-aminopyrimidine derivatives. nih.gov
Table 2: Mass Spectrometry Data for a Representative Pyrimidine Derivative
| Compound | Ionization Method | [M+H]+ (calculated) | [M+H]+ (found) | Reference |
|---|---|---|---|---|
| Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate | HRMS (ESI+) | 272.09230 | 272.09075 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C=O, C-N, and C-O functional groups.
The N-H stretching vibrations of the primary amino group are typically observed in the range of 3300-3500 cm-1. ripublication.com For example, in 4-amino-2,6-dihydroxy pyrimidine, the N-H symmetric and asymmetric stretching vibrations appear at 3300 cm-1 and 3400 cm-1, respectively. ripublication.com The C=O stretching vibration of the ester group is expected to appear as a strong absorption band in the region of 1700-1750 cm-1. The C-N stretching vibrations and N-H bending vibrations would also be present in the fingerprint region of the spectrum, providing further structural confirmation. ijirset.com For instance, the IR spectra of some 2-aminopyridine (B139424) derivatives show characteristic NH stretching bands in the range of 3361–3365 cm−1. nih.gov
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Aminopyrimidine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |
|---|---|---|---|
| Amino (-NH2) | N-H stretch | 3300-3500 | ripublication.com |
| Ester (-C=O) | C=O stretch | 1700-1750 | beilstein-journals.org |
| Aromatic Ring | C=C stretch | 1400-1600 | nih.gov |
| C-N | C-N stretch | 1200-1350 | ijirset.com |
X-ray Crystallography for Solid-State Structure Determination
For example, the crystal structure of pyrimidine-4-carboxylic acid shows that the molecules form sheets stacked along the b-axis, with interactions mediated by O—H⋯N hydrogen bonds. nih.govresearchgate.net In the solid state, this compound would likely exhibit intermolecular hydrogen bonding between the amino group of one molecule and the nitrogen atoms or the carbonyl oxygen of a neighboring molecule. The crystal packing is also influenced by van der Waals interactions. nih.gov The synthesis and X-ray diffraction analysis of various pyrimidine derivatives have been reported, confirming their structures and providing insights into their solid-state packing. mdpi.comnih.gov
Table 4: Crystal Data for a Representative Pyrimidine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | Pyrimidine-4-carboxylic acid | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/c | mdpi.com |
| a (Å) | 6.0080 (12) | nih.gov |
| b (Å) | 6.3519 (13) | nih.gov |
| c (Å) | 7.4834 (15) | nih.gov |
| β (°) | 112.20 (3) | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyrimidine and its derivatives, the UV-Vis spectrum typically shows absorptions due to π → π* and n → π* transitions. rsc.org
The electronic spectrum of pyrimidine itself has been studied in detail, with a low-energy absorption band assigned to the n → π* transition. rsc.org The position and intensity of the absorption bands in this compound would be influenced by the substituent groups. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima. The electronic spectra of some triazolo[1,5-a]pyrimidine derivatives have been investigated, showing solvent-dependent band maxima. journalijar.com The study of electronic absorption spectra of aminopyrimidines helps in understanding the conformation of the amino group. nih.gov
Table 5: UV-Vis Absorption Data for a Related Pyrimidine Derivative
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| Pyrimidine-4-carboxylic acid | 205, 256 | Not specified | caymanchem.com |
| Pyrimidine-2-carboxylic acid | 246 | H2O (pH 7) | chemicalbook.com |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and predict the optimized molecular geometry of compounds. Calculations, often using the B3LYP method with a basis set like 6-311G(d,p), determine the most stable conformation of the molecule by minimizing its energy. materialsciencejournal.org These studies provide precise data on bond lengths, bond angles, and dihedral angles.
For pyrimidine (B1678525) derivatives, DFT calculations confirm the planarity of the pyrimidine ring and can predict the orientation of substituent groups like the amino and carboxylate moieties. nih.gov For instance, in a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have been used to determine its geometric parameters. materialsciencejournal.org The C-N bond length of an amino group attached to a heterocyclic ring is typically found to be around 1.36 Å, while the C-C bond lengths within the ring structure are in the range of 1.34 Å to 1.53 Å. materialsciencejournal.org
| Parameter | Bond | Value (Å) |
|---|---|---|
| Bond Length | C-N (amino) | 1.362 |
| Bond Length | C-N (nitro) | 1.478 |
| Bond Length | C-C (ring) | 1.347 - 1.534 |
| Bond Length | C-H | 1.081 - 1.095 |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating nucleophilicity, while the LUMO acts as an electron acceptor, indicating electrophilicity. libretexts.orgyoutube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. researchgate.net In studies of pyrimidine derivatives, the HOMO is often distributed over the electron-rich pyrimidine ring and the amino group, while the LUMO may be localized on the carboxylate group or other electron-withdrawing substituents. materialsciencejournal.org This distribution dictates how the molecule interacts with other reagents. wikipedia.org
| Parameter | Gas Phase (eV) | DMSO Solvent (eV) |
|---|---|---|
| EHOMO | -6.196 | -6.231 |
| ELUMO | -2.582 | -2.857 |
| Energy Gap (ΔE) | 3.614 | 3.374 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential. researchgate.netnih.gov
For a molecule like Methyl 5-aminopyrimidine-2-carboxylate, the MEP map would typically show negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. researchgate.netnih.gov These sites are prone to interactions with electrophiles or hydrogen bond donors. The most positive potential (blue) is generally located around the hydrogen atoms of the amino group, making them likely sites for nucleophilic interaction or hydrogen bonding. researchgate.netchemrxiv.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and delocalization (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be quantified.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, and it is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing key interactions like hydrogen bonds. nih.gov
The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). nih.gov For aminopyrimidine structures, fingerprint plots typically reveal the dominance of specific interactions. The most significant contributions often come from H···H, N···H/H···N, and O···H/H···O contacts, which correspond to van der Waals forces and hydrogen bonds, respectively. nih.gov These plots provide a quantitative breakdown of the interactions governing the crystal packing.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 35.4 |
| S···H/H···S | 24.4 |
| N···H/H···N | 8.7 |
| Cl···H/H···Cl | 8.2 |
| C···H/H···C | 7.7 |
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms, bonds, and their properties. wikipedia.org Within QTAIM, the presence of a bond path between two atoms, characterized by a (3, -1) bond critical point (BCP), is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), describe the nature of the interaction. For covalent bonds, ρ is high and ∇²ρ is negative, while for non-covalent interactions like hydrogen bonds, both values are relatively small and ∇²ρ is positive. wiley-vch.de
Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize weak non-covalent interactions. It plots the RDG against the sign of the second Hessian eigenvalue multiplied by the electron density. This generates isosurfaces that identify and characterize different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue or green, weak van der Waals interactions as green, and repulsive steric clashes as red. researchgate.net In pyrimidine systems, QTAIM and RDG are used to confirm and characterize the hydrogen bonds and other weak forces predicted by other methods. researchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
Derivatives of aminopyrimidine are frequently studied as inhibitors of various enzymes, such as kinases and proteases, which are often implicated in diseases like cancer. tandfonline.comnih.gov Docking studies of aminopyrimidine-based ligands into the active site of a protein like Insulin-like Growth Factor 1 Receptor (IGF1R) or Epidermal Growth Factor Receptor (EGFR) can reveal key binding interactions. researchgate.net These interactions often include hydrogen bonds between the amino group or pyrimidine nitrogens and amino acid residues in the active site, as well as hydrophobic interactions involving the pyrimidine ring. The docking score, an estimate of the binding affinity, helps to rank and prioritize compounds for further experimental testing. researchgate.net
Medicinal Chemistry Applications and Biological Activity
Methyl 5-aminopyrimidine-2-carboxylate as a Privileged Scaffold in Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that can bind to a variety of biological targets, making them valuable starting points for drug discovery. nih.govresearchgate.netmdpi.com The pyrimidine (B1678525) nucleus, and by extension this compound, is considered such a scaffold due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov Its structural resemblance to purines, the fundamental components of DNA and RNA, allows for the design of molecules that can interact with a wide array of biological systems. researchgate.net
The versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, leading to the generation of large and diverse chemical libraries for high-throughput screening. nih.gov This adaptability has been exploited to develop inhibitors for numerous targets, including kinases, which are crucial in both cancer and viral infections. mdpi.com The inherent drug-like properties of the pyrimidine core make it a favored chemotype for researchers aiming to develop novel therapeutics for a range of diseases. nih.gov
Anticancer Activity and Mechanisms
Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. innovareacademics.inorientjchem.orgnih.govnih.govresearchgate.net
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. researchgate.net Overexpression or mutation of certain kinases is a hallmark of many cancers.
Mer and c-Met Kinases: A series of 2-substituted aniline (B41778) pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in various tumors. nih.gov Compound 18c from this series showed significant inhibitory activity against both kinases, with IC₅₀ values of 18.5 ± 2.3 nM for Mer and 33.6 ± 4.3 nM for c-Met. nih.gov
Casein Kinase 2 (CK2): Researchers have synthesized and tested 60 derivatives of 2-aminopyrimidinone and their 6-aza-analogs as CK2 inhibitors. nih.gov The most potent compound identified was 2-hydroxy-5-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid , with an IC₅₀ of 1.1 μM. nih.gov
Other Kinases: Thieno[2,3-d]pyrimidines, which can be synthesized from pyrimidine precursors, have been investigated as inhibitors of various kinases, including B-Raf, Tie-2, and Aurora kinases, all of which are implicated in cancer progression. researchgate.netnih.gov
Table 1: Kinase Inhibition by Pyrimidine Derivatives
| Kinase Target | Derivative Class | Lead Compound | IC₅₀ Value | Reference |
| Mer | 2-substituted aniline pyrimidine | 18c | 18.5 ± 2.3 nM | nih.gov |
| c-Met | 2-substituted aniline pyrimidine | 18c | 33.6 ± 4.3 nM | nih.gov |
| Casein Kinase 2 (CK2) | 2-aminopyrimidinone | 2-hydroxy-5-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid | 1.1 μM | nih.gov |
| Tie-2 | 4-amino-thieno[2,3-d]pyrimidine | Not specified | 0.07 µM | nih.gov |
| Aurora B | Thienopyrimidine | Not specified | 0.2 nM | researchgate.net |
Data presented is based on available research and may not be exhaustive.
In addition to enzyme inhibition, certain pyrimidine derivatives can induce apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells.
For instance, a study on novel 2,4-diamino-5-methyleneaminopyrimidine derivatives found that compound 7i could induce cell cycle arrest and apoptosis in HCT116 colon cancer cells in a concentration-dependent manner. nih.gov This compound exhibited potent antiproliferative activity against several cancer cell lines, with IC₅₀ values of 4.93 μM for HCT116, 5.57 μM for HT-29, 8.84 μM for MCF-7, and 14.16 μM for HeLa cells. nih.gov
The mechanisms of apoptosis induction can vary. Some antineoplastic drugs containing a pyrimidine methyl group, like 1-(4-amino-2-methyl-5-pyrimidinyl) methyl-3-(2-chloroethyl)-3-nitrosourea (ACNU), induce apoptosis by creating DNA lesions that block DNA replication. nih.gov Other pyrimidine-based DNA methyltransferase inhibitors, such as 5-azacytidine (B1684299) (5-aza-CR), have been shown to downregulate p53 and induce caspase activation, leading to apoptosis. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The pyrimidine scaffold is a versatile platform for the development of antimicrobial agents. innovareacademics.inorientjchem.org
Antibacterial and Antifungal Activity: Numerous studies have highlighted the antibacterial and antifungal properties of pyrimidine derivatives. innovareacademics.inorientjchem.orgnih.govresearchgate.net These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. innovareacademics.in For example, some pyrimidine-based compounds have demonstrated efficacy against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. innovareacademics.inresearchgate.net The introduction of specific functional groups, such as a carboxyl group, has been noted to potentially increase antimicrobial activity. innovareacademics.in In one study, 5-oxopyrrolidine derivatives showed promising and selective antimicrobial activity against Gram-positive pathogens, particularly multidrug-resistant S. aureus. nih.gov
Antiviral Activity: Pyrimidine derivatives have also been investigated for their antiviral properties. innovareacademics.inorientjchem.org Some have shown activity against viruses such as the human coronavirus 229E (HCoV-229E). mdpi.com Specifically, pyrimido[4,5-d]pyrimidine (B13093195) derivatives featuring a cyclopropylamino group exhibited notable efficacy against this coronavirus. mdpi.com Additionally, certain 5-aminouracil (B160950) derivatives have demonstrated anti-adenoviral activity. researchgate.net
Table 2: Antimicrobial Spectrum of Pyrimidine Derivatives
| Activity | Pathogen(s) | Derivative Class | Key Findings | Reference(s) |
| Antibacterial | S. aureus, E. coli | General Pyrimidines | Broad-spectrum activity | innovareacademics.inresearchgate.net |
| Antifungal | C. albicans, A. niger | General Pyrimidines | Significant fungicidal effects | innovareacademics.inresearchgate.net |
| Antiviral | HCoV-229E | Pyrimido[4,5-d]pyrimidines | Cyclopropylamino group enhances activity | mdpi.com |
| Antiviral | Adenovirus | 5-aminouracil derivatives | Inhibition of viral replication | researchgate.net |
This table provides a summary of reported antimicrobial activities and is not an exhaustive list.
Anti-inflammatory and Immunomodulatory Effects
Pyrimidine derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. rsc.orgrsc.orgresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators. rsc.orgrsc.org
Pyrimidine-based compounds can suppress the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins, key players in the inflammatory response. rsc.orgnih.gov They can also inhibit other inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α). rsc.orgrsc.orgnih.gov For instance, certain triazole-pyrimidine hybrids have been shown to significantly inhibit the production of NO and TNF-α in lipopolysaccharide-stimulated human microglia cells. nih.govnih.gov
The immunomodulatory effects of some 5-aminouracil derivatives have been observed through their ability to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 in human monocytic cells infected with an adenovirus. researchgate.net
Neuroprotective and Anti-neuroinflammatory Properties
Emerging research indicates that pyrimidine derivatives possess neuroprotective and anti-neuroinflammatory capabilities, suggesting their potential in treating neurodegenerative diseases. nih.govnih.gov
A study on novel triazole-pyrimidine hybrids revealed their promising neuroprotective and anti-inflammatory properties. nih.govnih.gov Several compounds from this series exhibited significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. nih.govnih.gov Furthermore, some of these compounds demonstrated neuroprotective activity by reducing the expression of markers for endoplasmic reticulum stress and apoptosis in human neuronal cells. nih.govnih.gov The potential mechanism of action is thought to involve the inhibition of the NF-kB inflammatory pathway. nih.govnih.gov
Other Reported Biological Activities (e.g., Antileishmanial, Antihypertensive, Antioxidant)
The structural diversity achievable with the pyrimidine skeleton allows for its modification to target a wide array of biological pathways, leading to activities beyond cancer and microbial infections. gsconlinepress.comnih.gov
Antileishmanial Activity Leishmaniasis is a parasitic disease targeted by various heterocyclic compounds. Among these, fused imidazole-based scaffolds like imidazo-pyridines have shown promising results against Leishmania species. nih.gov Although direct studies on this compound for antileishmanial activity are not prominent, related pyrimidine derivatives have been investigated. For instance, after synthesizing several imidazo[1,2-a]pyrimidine (B1208166) analogues, researchers found them to be non-toxic to macrophages but unfortunately inactive against Leishmania amazonensis at the tested concentrations. nih.gov This highlights that while the pyrimidine scaffold is of interest, specific structural features are crucial for antiparasitic activity. nih.gov
Antihypertensive Activity Pyrimidine derivatives have been identified as potent antihypertensive agents, often acting as calcium channel blockers, structurally analogous to dihydropyridines (DHPs) like nifedipine. sci-hub.seresearchgate.net A series of 1,4-dihydro-5-pyrimidine carboxamides were designed and synthesized, with many showing a significant decrease in blood pressure in rat models, comparable to nifedipine. sci-hub.se In another study, novel pyrimidine derivatives were synthesized based on a nifedipine-like structure. researchgate.net Several of these compounds, particularly 5a, 5b, 9b, and 9c, demonstrated a notable decrease in mean arterial blood pressure in rabbits and exhibited calcium channel blockade activity in rabbit aortae preparations. researchgate.net For example, compound 5b was found to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. researchgate.net Furthermore, derivatives of 5-amino-2-pyridinecarboxylic acid, a related heterocyclic structure, have also shown potent antihypertensive effects in spontaneously hypertensive rats. nih.gov
Antioxidant Activity Several studies have reported the antioxidant potential of pyrimidine-containing compounds. gsconlinepress.comtandfonline.comtandfonline.com In one study, newly synthesized pyrazole-pyrimidine derivatives were evaluated for their antioxidant activity using ascorbic acid as a standard. tandfonline.com Compounds 108 and 109 from this series demonstrated excellent antioxidant activity, with inhibition percentages of 86.3% and 77.2%, respectively. tandfonline.com Another investigation focused on 5-aminopyrazole derivatives, a class of compounds related to aminopyrimidines, and tested their radical scavenging properties. nih.gov Derivatives with an acylhydrazonic linker moved to position 3 of the pyrazole (B372694) scaffold (compounds 4b and 4c) showed the best antioxidant activity in a DPPH assay. nih.gov
Table 1: Selected Pyrimidine Derivatives and Their Reported Biological Activities
| Compound/Series | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine analogues | Antileishmanial | Inactive against L. amazonensis at 100 μM, though non-toxic to host cells. | nih.gov |
| 1,4-dihydro-5-pyrimidine carboxamides | Antihypertensive | Thirteen compounds showed significant activity comparable to the standard drug nifedipine. | sci-hub.se |
| Pyrimidine derivatives 5a, 5b, 9b, 9c | Antihypertensive | Showed a decrease in mean arterial blood pressure (51.4 to 78.2 mmHg) and acted as calcium channel blockers. Compound 5b activated eNOS expression. | researchgate.net |
| Pyrazole-pyrimidine derivatives 108, 109 | Antioxidant | Exhibited excellent antioxidant activity with inhibitions of 86.3% and 77.2%. | tandfonline.com |
| 5-Aminopyrazole derivatives 4b, 4c | Antioxidant | Showed the highest radical scavenging activity in a DPPH assay among the tested series. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. tandfonline.com For pyrimidine derivatives, SAR studies have revealed key structural features that govern their biological activities.
In the development of antitubercular agents, SAR studies on a series of 6-dialkylaminopyrimidine carboxamides showed that the pyrimidine core was optimal for activity and could not be readily replaced by other heteroaromatic rings like pyrimidinone or thiazole (B1198619) without a loss of activity. nih.gov Furthermore, substitutions at the 2- and 5-positions of the pyrimidine ring were found to be detrimental to the antitubercular effect. nih.gov
For dual-activity cholinesterase and Aβ-aggregation inhibitors relevant to Alzheimer's disease, a central pyrimidine ring was identified as a suitable template. nih.gov In a series of 2,4-disubstituted pyrimidines, it was found that a pyrrolidin-1-yl group at the C-2 position and an N-(naphth-1-ylmethyl) group at the C-4 position resulted in the most potent AChE inhibitor (compound 9a). nih.gov For BuChE inhibition, a 4-methylpiperidin-1-yl substituent at C-2 was optimal (compound 9e). nih.gov This indicates that the nature of the substituents at the C-2 and C-4 positions is critical for both potency and selectivity. nih.gov
In studies of manzamine analogues for anti-neuroinflammatory activity, modifications to the β-carboline ring were generally tolerated. nih.gov Specifically, the introduction of a methyl ester group at the 3-position of the β-carboline moiety (compound 21b) retained good activity. nih.gov However, reduction of a double bond at C-32 significantly decreased activity, suggesting its importance for either binding or maintaining the correct conformation. nih.gov
SAR studies on pyrimidine analogues containing pyrazole moieties for activity against COVID-19 revealed that the potency was influenced by the presence of electron-withdrawing and electron-donating groups on an attached aromatic phenyl ring. tandfonline.com
Pharmacokinetics and Pharmacodynamics Considerations
The pyrimidine ring is often incorporated into drug candidates to improve their pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govmdpi.comnih.gov The ring's unique physicochemical attributes, including its ability to form hydrogen bonds, can enhance a drug's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com
In the development of salt-inducible kinase (SIK) inhibitors, researchers hybridized a known inhibitor with Dasatinib to optimize its poor drug properties. nih.gov The resulting pyrimidine-based compounds showed improved pharmacokinetic profiles, including a longer half-life, lower clearance, and enhanced metabolic stability in human liver microsomes. nih.gov Similarly, linking a pyrimidine moiety to the structure of Linezolid was hypothesized to improve the drug's hydrogen bonding capacity and permeability. nih.gov
The metabolism of pyrimidine-based drugs is a key consideration. The enzyme thiopurine S-methyltransferase (TPMT), for example, is responsible for the inactivation of the thiopurine mercaptopurine by methylating it, which prevents its conversion into active, cytotoxic metabolites. wikipedia.org This highlights the importance of understanding the metabolic pathways of pyrimidine derivatives in preclinical development. wikipedia.org
Lipophilicity is another critical factor influencing pharmacokinetics. For a series of novel pyrimidine-hydrazone derivatives with anticancer activity, lipophilicity studies suggested that a higher affinity for the 1-octanol (B28484) phase increased the probability of the compounds penetrating cancer cells. nih.gov
Preclinical and Clinical Development Potential of Pyrimidine-based Compounds
The vast therapeutic applications and favorable physicochemical properties of the pyrimidine scaffold underscore its significant potential in preclinical and clinical development. nih.govtandfonline.com The sheer volume of research reports on pyrimidine-based compounds reflects their impact and potential in drug discovery. nih.govtandfonline.com Many novel pyrimidine derivatives have shown better performance than standard drugs in preclinical models, fueling further research. tandfonline.comtandfonline.com
Several pyrimidine-based compounds have shown high potential for further development. nih.gov For instance, compound 35, a pyrimidine-linked antibacterial agent, was concluded to have high potential for further development based on its potent activity against resistant bacterial strains. nih.gov Similarly, compound 72, a pyrimidine-based FAK inhibitor, potently inhibited lung metastasis of triple-negative breast cancer in mice, more so than a known reference compound, marking it as a strong candidate for further studies. nih.gov
However, the path from preclinical to clinical development is challenging. In one study, a potent antihypertensive 5-amino-2-pyridinecarboxylic acid derivative, compound 65, was selected for preclinical toxicity evaluation. nih.gov Based on the toxicological findings, the decision was made not to advance the compound into clinical trials. nih.gov This illustrates the rigorous screening and evaluation process that all potential drug candidates, including promising pyrimidine derivatives, must undergo. The broad spectrum of biological activities and the synthetic tractability of the pyrimidine core ensure that it will remain a central scaffold in the development of new therapeutic agents. gsconlinepress.comtandfonline.com
Applications in Materials Science
Methyl 5-aminopyrimidine-2-carboxylate as a Ligand in Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The specific properties of this compound, namely the presence of multiple nitrogen atoms within the pyrimidine (B1678525) ring, an amino group, and a carboxylate group, make it a potentially versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs).
The pyrimidine core itself possesses nitrogen atoms that can chelate or bridge metal centers. rsc.org The amino group (-NH2) and the carboxylate group (-COOCH3) provide additional coordination sites. This multi-dentate character allows the molecule to bind to metal ions in various ways, leading to the formation of diverse and complex architectures, from simple discrete molecules to one-, two-, or three-dimensional polymers.
While direct studies on this compound as a ligand are not extensively documented in the reviewed literature, the behavior of analogous compounds provides strong evidence of its potential. For instance, 5-aminopyridine-2-carboxylic acid, a close structural analog, has been successfully used to construct new coordination polymers (CPs) with lanthanide and transition metal ions. nih.gov These materials have demonstrated interesting properties such as luminescence and slow magnetic relaxation. nih.gov Similarly, the ability of the 2-aminopyrimidine (B69317) moiety to form robust hydrogen-bonded synthons with carboxylic acids has been well-established, highlighting the predictable intermolecular interactions that can guide the assembly of supramolecular structures. rsc.org The coordination of metal ions like Sn(II) with various polycarboxylate ligands further underscores the role of the carboxylate group in building coordination polymers with complex structures. nih.gov
The combination of a nitrogen-rich heterocyclic ring and a carboxylate group within a single molecule, as seen in this compound, is a classic design strategy for creating versatile ligands for a wide range of metal ions, potentially leading to materials with tunable properties for applications in catalysis, gas storage, and sensing.
Role in the Synthesis of Functional Materials (e.g., Polymers, Optical Materials)
This compound serves as a valuable building block, or monomer, for the synthesis of larger, functional materials. Its bifunctional nature—possessing both an amino group and a methyl ester group—allows it to participate in various polymerization reactions.
For example, the amino group can react with carboxylic acids, acyl chlorides, or anhydrides to form amide bonds, while the ester group can undergo transamidation. This reactivity is fundamental to the synthesis of polyamides, a major class of high-performance polymers. By incorporating the pyrimidine ring into the polymer backbone, it is possible to imbue the resulting material with enhanced thermal stability, specific optical properties, and other desirable characteristics derived from the heterocyclic core.
The synthesis of related compounds, such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, has been demonstrated using polymer-assisted synthesis methodologies. researchgate.net This approach highlights the compatibility of the aminopyrimidine carboxylate scaffold with modern synthetic techniques for creating libraries of complex molecules and, by extension, polymers. Commercial suppliers categorize this compound under "Material Science" and as a "Polymer Science Material Building Block," indicating its recognized potential in this field. bldpharm.combldpharm.com
The incorporation of such heterocyclic monomers is a key strategy in developing functional materials, including those for optical applications. The rigid, aromatic structure of the pyrimidine ring can enhance the mechanical strength and thermal resistance of polymers, while its electronic properties can be harnessed for creating materials with specific light-absorbing or emitting characteristics.
Nonlinear Optical (NLO) Properties of Pyrimidine Derivatives
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for a wide range of advanced photonic and optoelectronic applications, including frequency conversion, optical switching, and data storage. Organic molecules, particularly those with specific electronic features, have emerged as promising candidates for NLO materials.
Pyrimidine derivatives are of significant interest for NLO applications due to the inherent electronic properties of the pyrimidine ring. researchgate.net The pyrimidine core is π-deficient (electron-withdrawing) and aromatic, which makes it an excellent component for creating molecules with large NLO responses. rsc.org A common and effective design strategy for NLO molecules is the "push-pull" architecture, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for high NLO activity.
This compound is a textbook example of a push-pull system.
Push: The amino group (-NH2) at the 5-position acts as an electron donor.
Pull: The electron-withdrawing pyrimidine ring itself, along with the carboxylate group (-COOCH3) at the 2-position, acts as the acceptor.
This push-pull substitution pattern across the pyrimidine scaffold can lead to a significant third-order nonlinear susceptibility (χ(3)), a measure of a material's NLO response. rsc.org Studies on various pyrimidine derivatives have consistently shown that this molecular design leads to promising NLO properties. researchgate.net For example, a newly synthesized pyrimidine derivative, PMMS, was found to have a third-order nonlinear susceptibility superior to that of well-known chalcone (B49325) derivatives, highlighting the potential of the pyrimidine core in designing new NLO materials. rsc.org
The table below summarizes key findings from studies on pyrimidine derivatives, illustrating the structure-property relationships that govern their NLO activity.
| Derivative Family | Key Structural Features | Observed NLO Property | Reference |
| Push-Pull Pyrimidines | Donor (e.g., amino) and Acceptor (e.g., nitro) groups on the pyrimidine ring. | Exhibit second-order NLO properties. | researchgate.net |
| 4,6-di(arylvinyl)pyrimidines | Extended π-conjugation through vinyl bridges. | Established as NLO dyes with two-photon absorption (TPA) properties. | researchgate.net |
| PMMS | A pyrimidine core with donor and acceptor substituents. | Shows significant third-order nonlinear susceptibility (χ(3)). | rsc.org |
Future Directions and Research Perspectives
Design and Synthesis of Novel Methyl 5-aminopyrimidine-2-carboxylate Analogues with Enhanced Bioactivity
Future research will heavily focus on the rational design and synthesis of new analogues of this compound to enhance biological activity and selectivity. The core strategy involves modifying the pyrimidine (B1678525) ring and its substituents to optimize interactions with biological targets.
One promising approach is the structural modification of known active aminopyrimidine compounds. For instance, research on the anticancer agent RDS 3442, an aminopyrimidine derivative, demonstrated that substitutions at the pyrimidine core and the aniline (B41778) ring could significantly alter anti-proliferative activity. nih.gov The introduction of a N-benzyl group, for example, resulted in a compound with 4 to 13 times greater activity across various cancer cell lines, including glioblastoma, triple-negative breast cancer, and colon cancer. nih.gov This highlights a key strategy for future work: systematic substitution on the 5-amino group and other positions of the this compound scaffold to explore structure-activity relationships (SAR).
The synthesis of hybrid molecules is another burgeoning area. researchgate.net This involves combining the this compound pharmacophore with other known active moieties (e.g., chalcone (B49325), indazole, thiazole) to create dual-target inhibitors, which may offer improved efficacy and a better profile for overcoming drug resistance. researchgate.netnih.govresearchgate.net
| Modification Strategy | Rationale | Potential Outcome | Supporting Research Findings |
| Substitution on the 5-amino group | Explore new binding interactions with target proteins. | Enhanced potency and selectivity. | N-benzyl substitution on a related aminopyrimidine increased anticancer activity significantly. nih.gov |
| Modification of the 2-carboxylate ester | Improve pharmacokinetic properties like solubility and metabolic stability. | Better bioavailability and in-vivo efficacy. | Ester modifications are a classic prodrug strategy. |
| Fusion with other heterocyclic rings | Create novel scaffolds with unique 3D shapes to target different protein pockets. | Access to new biological targets and potential for dual-inhibition. | Fused pyrimidines (e.g., pyrazolo[3,4-d]pyrimidines, pyridopyrimidines) show potent kinase inhibitory activity. nih.govnih.gov |
| Introduction of diverse substituents at position 4 and 6 | Modulate electronic properties and steric bulk of the molecule. | Fine-tuning of binding affinity and ADME properties. | A wide array of substituted pyrimidines have been synthesized, showing diverse biological activities. nih.govarabjchem.org |
Targeted Drug Delivery Systems for Pyrimidine-based Compounds
A primary challenge is often poor water solubility, which can hinder bioavailability. tandfonline.com Chemical modifications, such as the introduction of hydrophilic functional groups, can improve solubility, but this must be balanced to retain the ability to cross cell membranes. acs.org Advanced drug delivery systems like liposomes, nanoparticles, and polymer-drug conjugates offer a promising solution. These carriers can encapsulate pyrimidine compounds, improving their solubility, stability, and pharmacokinetic profile.
Furthermore, targeted delivery systems can direct the therapeutic agent specifically to diseased cells, such as cancer cells, thereby reducing systemic toxicity. frontiersin.org This can be achieved by decorating the surface of nanocarriers with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells. Given the broad anticancer potential of pyrimidines, developing such targeted systems for novel this compound analogues is a logical and critical next step. nih.govfrontiersin.org These strategies are expected to augment the medicinal potential of pyrimidines, leading to more effective and targeted medications with improved bioavailability and reduced side effects. rsc.org
Advanced Computational Modeling for Drug Design and Material Science Applications
Computational modeling is an indispensable tool in modern drug discovery and materials science, and its application to this compound research is set to expand. These methods accelerate the design-synthesis-test cycle by predicting how new analogues will interact with biological targets.
Molecular docking and molecular dynamics (MD) simulations are key techniques. For example, docking studies have been used to predict the binding modes of aminopyrimidine derivatives with enzymes like β-glucuronidase, revealing that the presence of specific hydrogen bond donor or acceptor functionalities is critical for potent inhibitory activity. nih.gov In a study directly involving this compound, molecular modeling was used to investigate its interaction with the diiron N-oxygenase enzyme AzoC. nih.govnih.gov The models showed that mutations in the enzyme's active site (L101I/Q104R) led to a shorter distance between the substrate and the diiron center, explaining an observed improvement in catalytic efficiency for N-oxygenation. nih.govresearchgate.netmdpi.com
Future computational work will likely involve:
Structure-Based Drug Design (SBDD): Using the crystal structures of target proteins to design novel, potent, and selective inhibitors based on the this compound scaffold. researchgate.net
Pharmacophore Modeling: Identifying the key chemical features required for biological activity and using this model to screen virtual libraries for new hits. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): Studying reaction mechanisms, such as enzyme-catalyzed transformations of this compound, with high accuracy.
Materials Science Simulation: Predicting the properties of new materials derived from pyrimidine building blocks, such as organic light-emitting diodes (OLEDs) or organic semiconductors, where pyrimidines have shown potential. nih.gov
| Computational Technique | Application for this compound | Example/Potential Use |
| Molecular Docking | Predict binding affinity and orientation of analogues in a target's active site. | Guiding the design of new kinase inhibitors or enzyme inhibitors. nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Analyze the stability of the ligand-protein complex and conformational changes over time. | Validating docking poses and understanding the dynamic nature of the binding interaction. researchgate.net |
| Directed Evolution & Enzyme Engineering | Guide mutations to improve an enzyme's catalytic activity for the substrate. | Improving the efficiency of AzoC for the biosynthesis of novel azoxy compounds from this compound. nih.govmdpi.com |
| Structure-Activity Relationship (SAR) by NMR & Docking | Combine experimental and computational data for rapid optimization of lead compounds. | Guiding chemical modifications to improve affinity and selectivity for RNA targets. acs.org |
Exploration of New Biological Targets and Therapeutic Areas
The pyrimidine scaffold is known for its remarkable versatility, interacting with a wide array of biological targets. nih.govresearchtrend.net This suggests that derivatives of this compound could be developed for a broad spectrum of diseases. While much focus has been on cancer, future research will undoubtedly explore new targets and therapeutic indications. tandfonline.com
The field of kinase inhibition remains a rich area for exploration. Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including EGFR, VEGFR, FAK, and cyclin-dependent kinases (CDKs), which are crucial in cancer progression. researchgate.netnih.govnih.govnih.gov Beyond cancer, new targets are emerging. For instance, pyrimidine-based compounds have been investigated as:
PAR4 Inhibitors: For the development of antiplatelet agents to treat or prevent thromboembolic disorders. google.com
β-Glucuronidase Inhibitors: This enzyme is linked to conditions like colon cancer and infections of the urinary tract. nih.gov
Antiviral Agents: Targeting viral proteins, such as the envelope protein of Dengue (DENV) and Zika (ZIKV) viruses or the coat protein of the tobacco mosaic virus (TMV). tandfonline.com
CNS-Active Agents: Acting as antidepressants or calcium channel blockers. nih.gov
Antimicrobial Agents: Targeting essential bacterial enzymes like DNA gyrase. nih.gov
The ability of the enzyme AzoC to use aminopyrimidine substrates to form azoxy compounds also opens a new avenue for creating novel bioactive molecules with potentially unique therapeutic applications. nih.govresearchgate.net
| Biological Target Class | Specific Target Example | Therapeutic Area |
| Protein Kinases | EGFR, VEGFR, FAK, PI3K, CDKs researchgate.netnih.govnih.gov | Cancer arabjchem.org |
| Protease-Activated Receptors | PAR4 google.com | Thrombosis, Cardiovascular Disease |
| Glycosidase Enzymes | β-Glucuronidase nih.gov | Colon Cancer, Infectious Disease |
| Viral Proteins | DENV/ZIKV Envelope Protein tandfonline.com | Antiviral (Dengue, Zika) |
| Bacterial Enzymes | DNA Gyrase nih.gov | Antibacterial |
| Phosphatases | SHP2 | Cancer |
| Ion Channels | Calcium Channels nih.gov | Central Nervous System Disorders, Hypertension |
Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly moving towards more environmentally friendly processes. Future research on the synthesis of this compound and its derivatives will prioritize sustainable and green chemistry principles to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.innih.govbenthamdirect.com
Traditional synthesis methods often rely on harsh reagents and organic solvents. rasayanjournal.co.in Modern green approaches offer superior alternatives:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex products, increasing efficiency and reducing waste. Sustainable MCRs for pyrimidine synthesis have been developed using alcohols derived from biomass as starting materials. acs.orgbohrium.com
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, reduce energy consumption, and often improve product yields compared to conventional heating. nih.govresearchgate.net
Ultrasonic Synthesis: Sonication provides mechanical energy to accelerate reactions, often at room temperature, providing an energy-efficient method for generating pyrimidine analogues. nih.govresearchgate.net
Green Catalysts: Utilizing recyclable, non-toxic catalysts, such as nanocrystalline MgO or reusable ionic liquids, can replace hazardous reagents. researchgate.netrsc.org
Solvent-Free Reactions: Performing reactions neat (without a solvent) or in environmentally benign solvents like water minimizes volatile organic compound (VOC) emissions. nih.govresearchgate.net
These green methodologies not only reduce the environmental impact of chemical synthesis but also offer economic benefits through higher yields, faster reactions, and simplified product isolation. rasayanjournal.co.in
| Green Chemistry Technique | Description | Advantages |
| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction. | High atom economy, reduced waste, simplified procedures. acs.org |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Faster reaction rates, higher yields, improved energy efficiency. rasayanjournal.co.in |
| Ultrasonic Irradiation | Use of sound waves to induce chemical reactions. | Enhanced reaction rates at lower temperatures, energy efficiency. researchgate.net |
| Use of Green Solvents/Catalysts | Employing water as a solvent or using recyclable catalysts (e.g., nano-catalysts). | Reduced toxicity and environmental impact, catalyst reusability. researchgate.netrsc.org |
| Solvent-Free/Ball Milling | Reactions are conducted without a solvent, sometimes using mechanical force. | Elimination of solvent waste, high efficiency, simple setup. researchgate.netresearchgate.net |
Q & A
Q. What are the most reliable synthetic routes for Methyl 5-aminopyrimidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyrimidine derivatives like this compound often involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, analogous compounds such as Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate are synthesized via nucleophilic substitution and oxidation-reduction steps . Key optimization parameters include:
- Temperature control : Higher yields are achieved in cyclization steps at 80–100°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution reactions .
- Catalysts : Palladium or copper catalysts improve regioselectivity in cross-coupling reactions .
Validate purity using HPLC or NMR (>95% purity threshold recommended) .
Q. How can researchers characterize this compound and confirm its structural integrity?
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify amine and carboxylate moieties. For example, analogous pyrimidines show characteristic peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 3.8–4.2 ppm (ester methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₈N₃O₂: calc. 174.0662) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for Ethyl 2-aminopyrimidine-5-carboxylate derivatives .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data for this compound derivatives in enzyme inhibition assays?
Contradictions often arise from:
- Solubility differences : Use standardized DMSO stock solutions (<1% v/v to avoid solvent interference) .
- Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for enzymatic activity) .
- Structural analogs : Compare with Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, which shows distinct inhibitory profiles against kinases due to halogen substitution .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., EGFR or MCH1 receptors). Pyrimidine analogs show improved affinity when the 5-amino group forms hydrogen bonds with active-site residues .
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize derivatives .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions .
Q. What are the critical challenges in scaling up this compound synthesis, and how can they be mitigated?
- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:ester ratio) to minimize unreacted intermediates .
- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
- Thermal hazards : Conduct DSC analysis to identify exothermic decomposition risks (>150°C) and implement controlled heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
